Colchinoic acid

Description

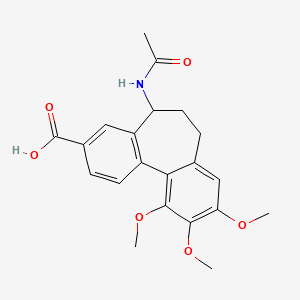

Colchinoic acid (synonyms: Colchicinoic acid, Allocolchiceine) is a tubulin-binding biochemical with the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol . Its CAS registry number is 6714-14-3, and it is structurally derived from colchicine through hydrolytic ring C contraction via a benzilic-type rearrangement . This compound exhibits a density of 1.31 g/cm³ and requires storage at -20°C (powder) or -80°C (in solvent) to maintain stability .

As a tubulin-targeting compound, this compound shares functional similarities with other microtubule-modulating agents but differs in its binding mechanism and structural configuration . Its role in disrupting microtubule dynamics makes it relevant in studying cytoskeletal disorders and antimitotic therapies.

Properties

CAS No. |

6714-14-3 |

|---|---|

Molecular Formula |

C21H23NO6 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylic acid |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-16-8-6-12-10-17(26-2)19(27-3)20(28-4)18(12)14-7-5-13(21(24)25)9-15(14)16/h5,7,9-10,16H,6,8H2,1-4H3,(H,22,23)(H,24,25) |

InChI Key |

ZAIRUODZMPTJLF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

6714-14-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allocolchicein, Allocolchiceine, allocolchicine, Colchicic acid (8CI), Colchinoic acid, Colchicinoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Nomenclature Clarification

The term "colchinoic acid" may refer to:

-

A misspelling of colchicine (PubChem CID 6167 ), a well-characterized tropolone alkaloid derived from Colchicum species.

-

A theoretical oxidative or hydrolytic derivative of colchicine, though no peer-reviewed studies confirm its synthesis or reactivity.

-

A region-specific or obsolete synonym not indexed in modern databases.

Reactivity of Structurally Related Compounds

If "this compound" is hypothesized as a derivative of colchicine, insights can be extrapolated from known reactions of colchicine and analogous tropolones:

Oxidation Reactions

Colchicine undergoes oxidation at its methoxy groups or tropone ring. For example:

Such reactions typically modify the bioactive scaffold but are not documented for "this compound" .

Hydrolysis

Acid- or base-catalyzed hydrolysis of colchicine’s acetamide group yields colchiceine , a primary alcohol:

This pathway does not produce carboxylic acid derivatives like "this compound" .

Electrophilic Substitution

Tropolone rings in colchicine participate in electrophilic aromatic substitution (e.g., nitration, sulfonation). For example:

No analogous studies exist for hypothetical "this compound" .

Comparative Analysis of Acid Derivatives

The reactivity of carboxylic acid derivatives (e.g., chlorogenic acid , crotonic acid ) provides indirect insights:

Research Recommendations

To address this knowledge gap:

-

Synthetic Studies : Design experiments to oxidize colchicine’s alcohol or ketone groups to carboxylic acids.

-

Spectroscopic Characterization : Use NMR and MS to confirm the structure of any putative "this compound."

-

Database Updates : Submit validated data to PubChem or Reaxys to establish nomenclature clarity.

Limitations

-

No experimental data or computational studies validate the existence or reactivity of "this compound."

-

The term may originate from non-peer-reviewed sources, outdated literature, or regional nomenclature.

Comparison with Similar Compounds

Colchicine and Derivatives

Colchinoic acid is structurally related to colchicine, a well-characterized alkaloid. While both compounds bind tubulin, this compound lacks the tropolone ring of colchicine, which is critical for the latter’s high-affinity interaction with tubulin’s β-subunit . This structural difference reduces this compound’s binding efficacy but alters its toxicity profile.

Key Differences :

- Colchicine : Binds irreversibly to tubulin, inhibiting microtubule polymerization and mitosis.

- This compound: Exhibits weaker binding affinity due to the absence of the tropolone moiety, leading to reversible effects on microtubules .

Allocolchicine

Allocolchicine, another analogue, shares a tricyclic structure with this compound but retains a modified tropolone ring. Molecular docking studies suggest that allocolchicine’s planar structure enhances its interaction with tubulin compared to this compound .

Comparison with Functionally Similar Compounds

PIH (Ciliogenesis Inhibitor)

PIH destabilizes microtubules by antagonizing Hedgehog (Hh) signaling and repressing cilia biogenesis . Unlike this compound, which directly binds tubulin, PIH acts indirectly by promoting α-tubulin disassembly.

Chlorpyrifos-oxon

It inhibits acetylcholinesterase (AChE), highlighting the diversity of mechanisms among tubulin-binding and non-tubulin compounds .

Research Findings and Data

Toxicity Profiles

This compound’s toxicity is lower than that of colchicine, as shown in molecular docking analyses. The absence of the tropolone ring reduces its ability to disrupt mitosis irreversibly, making it a safer candidate for experimental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.